3-Bromo-3'-methyl-[1,1'-biphenyl]-4-carboxylic acid
Description
3-Bromo-3'-methyl-[1,1'-biphenyl]-4-carboxylic acid (molecular formula: C₁₄H₁₁BrO₂, molar mass: 307.14 g/mol) is a biphenyl derivative featuring a bromine atom at the 3-position of the first phenyl ring, a methyl group at the 3'-position of the second ring, and a carboxylic acid substituent at the 4-position of the first ring. This structure confers unique electronic and steric properties, making it valuable in coordination chemistry (e.g., metal-organic frameworks, MOFs) and pharmaceutical synthesis . Its bromine atom enhances electrophilic reactivity, while the methyl group introduces steric hindrance, influencing supramolecular interactions .
Properties
IUPAC Name |
2-bromo-4-(3-methylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2/c1-9-3-2-4-10(7-9)11-5-6-12(14(16)17)13(15)8-11/h2-8H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTERHWZJBNJNGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=C(C=C2)C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-3’-methyl-[1,1’-biphenyl]-4-carboxylic acid typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the bromination of 3-methyl-[1,1’-biphenyl]-4-carboxylic acid using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
In an industrial setting, the production of 3-Bromo-3’-methyl-[1,1’-biphenyl]-4-carboxylic acid may involve large-scale bromination processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-3’-methyl-[1,1’-biphenyl]-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or other oxidized derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted biphenyl derivatives, while oxidation and reduction reactions can produce carboxylic acids, alcohols, or aldehydes.
Scientific Research Applications
3-Bromo-3’-methyl-[1,1’-biphenyl]-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving aromatic compounds.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 3-Bromo-3’-methyl-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with various molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in its reactivity and interactions. For example, the bromine atom can participate in electrophilic aromatic substitution reactions, while the carboxylic acid group can form hydrogen bonds and interact with biological molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound’s closest analogs differ in substituent type, position, or absence of functional groups. Key examples include:
Key Observations:
- Electrophilic Reactivity : Bromine at the 3-position (target compound) enhances halogen bonding in MOFs compared to methyl or methoxy groups, improving sensor sensitivity .
- Solubility : Carboxylic acid derivatives (e.g., target compound) exhibit higher aqueous solubility than ester variants (e.g., ethyl ester in ), impacting bioavailability in pharmaceuticals.
MOF Performance:
- The target compound’s bromine and carboxylic acid groups enable dual coordination sites for metals (e.g., Zn²⁺, Cu²⁺), facilitating luminescent MOFs for explosive detection . In contrast, 3'-methyl-[1,1'-biphenyl]-4-carboxylic acid lacks halogen-based interactions, resulting in weaker sensor responses .
- Methoxy-substituted analogs (e.g., 3'-bromo-4'-methoxybiphenyl-3-carboxylic acid) show redshifted photoluminescence due to electron-donating OCH₃ groups, whereas the target compound’s electron-withdrawing Br may enhance charge transfer .
Pharmaceutical Relevance
- Ester vs. Acid Forms : Ethyl esters (e.g., ) are preferred for cell permeability in prodrugs, while the carboxylic acid form (target compound) is utilized in active metabolites.
- Safety Profiles : Brominated biphenyls (e.g., target compound) often exhibit irritant properties (H315, H319, H335) , whereas hydroxy variants (e.g., ) may pose lower toxicity but require stabilization against oxidation.
Biological Activity
3-Bromo-3'-methyl-[1,1'-biphenyl]-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Understanding its biological activity is crucial for evaluating its therapeutic potential and mechanisms of action.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C15H13BrO2
- Molecular Weight : 305.17 g/mol
The presence of the bromine atom and the carboxylic acid functional group contributes to its reactivity and biological interactions.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit a range of biological activities, including:
- Antimicrobial Activity : Many biphenyl derivatives have shown antibacterial and antifungal properties.
- Anticancer Activity : Some studies suggest potential anticancer effects through mechanisms involving apoptosis and cell cycle arrest.
- Antioxidant Properties : The ability to scavenge free radicals has been observed in related compounds.
Antimicrobial Activity
A study assessing the antibacterial activity of related biphenyl compounds found significant effects against both Gram-positive and Gram-negative bacteria. The methodology involved an agar well diffusion method, with results indicating zones of inhibition comparable to standard antibiotics, such as streptomycin.
Table 1: Antibacterial Activity of Related Compounds
| Compound | Gram-positive Inhibition Zone (mm) | Gram-negative Inhibition Zone (mm) |
|---|---|---|
| This compound | 20 ± 1.5 | 18 ± 1.2 |
| Standard (Streptomycin) | 25 ± 2.0 | 22 ± 1.8 |
Anticancer Activity
Recent research has highlighted the potential of biphenyl derivatives in targeting cancer cells. The compound's structure allows for interaction with various cellular pathways, promoting apoptosis in cancerous cells.
Case Study: Cytotoxic Effects on Cancer Cell Lines
In vitro studies demonstrated that related compounds exhibited cytotoxicity against several cancer cell lines, including MDA-MB-231 (breast cancer) and HeLa (cervical cancer). The IC50 values were reported in low micromolar ranges, indicating potent activity.
Table 2: Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MDA-MB-231 | 5.2 |
| HeLa | 4.8 | |
| Positive Control (Gossypol) | MDA-MB-231 | 2.5 |
| HeLa | 3.0 |
The proposed mechanism for the biological activity of this compound involves:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression.
- Induction of Apoptosis : Activation of caspases and modulation of Bcl-2 family proteins are suggested pathways.
- Antioxidant Mechanism : Scavenging reactive oxygen species (ROS) contributes to reduced oxidative stress in cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
